molecular formula C20H22N4O B14934808 [1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B14934808
M. Wt: 334.4 g/mol
InChI Key: CTUQGFFBIADSCA-UHFFFAOYSA-N
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Description

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is a complex organic compound that features a pyrazole ring, a pyrrole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the piperidine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine

In medicinal chemistry, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-ylmethanone stands out due to its combination of pyrazole, pyrrole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H22N4O/c1-22-19(23-11-5-6-12-23)18(15-21-22)20(25)24-13-9-17(10-14-24)16-7-3-2-4-8-16/h2-8,11-12,15,17H,9-10,13-14H2,1H3

InChI Key

CTUQGFFBIADSCA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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